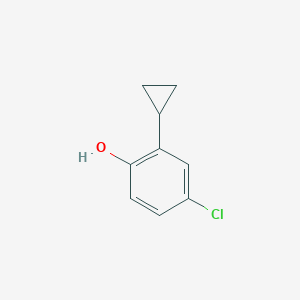

4-Chloro-2-cyclopropylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclopropylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWPXQNBBFTKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309304 | |

| Record name | 4-Chloro-2-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401065-66-4 | |

| Record name | 4-Chloro-2-cyclopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401065-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-cyclopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Cyclopropylphenol and Its Analogs

Historical and Contemporary Synthetic Pathways

A common starting material for the synthesis of related analogs is 2-cyclopropylphenol (B47241), which can then be subjected to chlorination. smolecule.com The initial synthesis of this precursor can be achieved through methods like the Simmons-Smith cyclopropanation of an appropriate alkene precursor. scribd.com

Strategies for ortho-Cyclopropylation of Phenols

The introduction of a cyclopropyl (B3062369) group at the ortho position to the hydroxyl group of a phenol (B47542) is a critical step. While direct C-H cyclopropylation of phenols can be challenging, several strategies have been developed.

One approach involves the use of transition-metal-catalyzed C-H functionalization. researchgate.net For instance, rhodium catalysts have been shown to be effective in the enantioselective C-H bond cyclopropylation of arenes, including phenol derivatives. acs.org These reactions often utilize a directing group to achieve high regioselectivity.

Another strategy is the Claisen rearrangement of an allyl ether of a phenol, followed by cyclopropanation of the resulting alkene. This multi-step sequence allows for the controlled introduction of the cyclopropyl group at the ortho position. scribd.com The table below summarizes some of the key strategies for ortho-alkylation of phenols, a related and informative transformation.

| Strategy | Description | Advantages | Disadvantages |

| Directed ortho-Metalation (DoM) | Site-specific functionalization of aromatic compounds. nih.gov | High regioselectivity for symmetric or desymmetrized phenols. nih.gov | Can be difficult with phenols having multiple oxygen substituents. nih.gov |

| Phenoxide ortho-C-Alkylation | Deprotonated phenols react with alkyl halides. nih.gov | Mild basic conditions. nih.gov | Can result in mixtures of ortho- and para-substituted products, as well as O-alkylation. nih.gov |

| ortho-Quinone Methides | A flexible method for preparing ortho-prenylated phenols, which can be conceptually extended to other alkyl groups. nih.gov | Offers great generality and flexibility. nih.gov | May require specific precursors. |

Regioselective Halogenation Approaches

Achieving regioselective chlorination at the para-position of 2-cyclopropylphenol is crucial for the synthesis of 4-chloro-2-cyclopropylphenol. Electrophilic aromatic substitution reactions on phenols typically yield a mixture of ortho and para isomers. nsf.gov

To overcome this, researchers have explored catalyst-controlled regioselective halogenation. For example, Lewis basic selenoether catalysts have been used for highly efficient ortho-selective electrophilic chlorination of phenols, demonstrating that catalyst design can override the innate electronic preferences of the substrate. nsf.gov While this achieves ortho-selectivity, the principles can be adapted to favor para-substitution under different catalytic conditions.

The use of copper(II) chloride in an ionic liquid has been shown to achieve high yields and regioselectivity for the para-chlorination of unprotected anilines, a reaction that shares mechanistic similarities with phenol halogenation. beilstein-journals.org This method avoids the need for protecting groups and harsh reagents. beilstein-journals.org

A summary of different halogenation approaches is provided below:

| Reagent/Catalyst | Conditions | Selectivity |

| Thionyl chloride | - | Often used for chlorination, but may lack regioselectivity. smolecule.com |

| N-Chlorosuccinimide (NCS) | Metal-free | Can be used for direct C-H halogenation. nih.gov |

| Copper(II) chloride | Ionic liquid | High regioselectivity for para-substitution in anilines. beilstein-journals.org |

| Lewis basic selenoether catalyst | - | High ortho-selectivity in phenols. nsf.gov |

Development of Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. sigmaaldrich.com In the context of this compound synthesis, catalytic systems are employed for both the cyclopropylation and halogenation steps.

Transition metals like rhodium and rhenium have been investigated for the ortho-alkenylation and cyclopropanation of phenols. acs.orgbohrium.com For instance, a rhenium catalyst has been used for the ortho-alkenylation of phenols with internal alkynes under neutral conditions. bohrium.com Iron-based catalysts are also gaining attention as a sustainable and cost-effective alternative to noble metals for various organic transformations. mdpi.com

For the halogenation step, as mentioned earlier, Lewis basic selenoether catalysts can control the regioselectivity of chlorination. nsf.gov The development of catalytic asymmetric synthesis routes is also an active area of research, aiming to produce specific enantiomers of chiral analogs. smolecule.comfrontiersin.org

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful process optimization and scale-up. A key consideration is the avoidance of hazardous reagents and reaction conditions. For example, a process for a related compound, 4-chloro-2-cyclopropylcarbonylaniline, was improved by replacing a Grignard reagent, which is unsuitable for large-scale production, with a condensation reaction. google.com

Optimization often involves a detailed study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of a related cyclopropyl phenol derivative, Cipepofol, a kilogram-scale process was developed that avoided column chromatography by using crystallization and wiped-film distillation for purification. scribd.com This highlights the importance of designing purification strategies that are amenable to large-scale operations.

Novel Approaches to Cyclopropylphenol Scaffold Construction (e.g., Green Chemistry Principles)

Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comyale.edu These principles are being applied to the synthesis of cyclopropylphenol scaffolds.

One of the core tenets of green chemistry is the use of catalytic reagents over stoichiometric ones, as this reduces waste. yale.eduacs.org The development of reusable heterogeneous catalysts, such as iron-based catalysts, aligns with this principle. mdpi.com Another key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org

The use of safer solvents is also a major focus. rroij.com Research into performing reactions in more environmentally benign solvents, or even in the absence of a solvent, is ongoing. For instance, the use of ionic liquids as a recyclable solvent for regioselective halogenation presents a greener alternative to traditional organic solvents. beilstein-journals.org

Comprehensive Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) offer a detailed molecular portrait.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. It provides information on the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-2-cyclopropylphenol is expected to show distinct signals for each type of proton. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The cyclopropyl (B3062369) group protons will resonate in the upfield region (typically 0.5-2.5 ppm). The hydroxyl (-OH) proton will present as a broad singlet, with its chemical shift being variable and dependent on factors like solvent and concentration. pdx.educhemistrysteps.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. ucl.ac.uk Aromatic carbons resonate between 110-160 ppm. The carbon bearing the hydroxyl group (C-1) is expected to be the most downfield of the aromatic signals, while the carbon attached to the chlorine atom (C-4) will also be significantly shifted. The carbons of the cyclopropyl group will appear in the upfield region of the spectrum. chemicalbook.com

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. COSY reveals ¹H-¹H coupling relationships, helping to assign adjacent protons, while HSQC correlates directly bonded ¹H and ¹³C atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Cyclopropyl CH₂ | 0.60 - 1.10 | 5 - 15 |

| Cyclopropyl CH | 1.80 - 2.20 | 15 - 25 |

| Aromatic CH | 6.70 - 7.20 | 115 - 130 |

| Phenolic OH | Variable (e.g., 4.5 - 7.0) | N/A |

| Aromatic C-Cl | N/A | 125 - 135 |

| Aromatic C-OH | N/A | 150 - 155 |

| Aromatic C-Cyclopropyl | N/A | 130 - 140 |

Note: These are estimated values based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while those from the cyclopropyl group are found just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically result in peaks between 1450 and 1600 cm⁻¹. The C-O stretching of the phenol (B47542) is expected around 1200 cm⁻¹, and the C-Cl stretch will appear as a strong band in the lower wavenumber region, typically between 1000 and 700 cm⁻¹. libretexts.orgresearchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. osaka-u.ac.jp It is particularly sensitive to non-polar bonds. For this compound, strong Raman signals are expected for the aromatic ring breathing modes (around 1000 and 1600 cm⁻¹) and the C-Cl stretching vibration. researchgate.netchemicalbook.com The cyclopropyl ring deformations would also give rise to characteristic signals.

Table 2: Characteristic Vibrational Spectroscopy Frequencies (cm⁻¹)

| Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

| O-H Stretch (Phenol) | 3600 - 3200 (Broad) | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1600, 1500, 1450 | Strong |

| C-O Stretch (Phenol) | 1260 - 1180 | Moderate |

| C-Cl Stretch | 1000 - 700 | Strong |

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. msu.edu Phenols typically exhibit two main absorption bands. For this compound, these arise from π→π* transitions within the benzene ring. Based on data for the closely related 4-chlorophenol (B41353), which has absorption maxima (λmax) at approximately 225 nm and 280 nm, similar absorption bands are expected for this compound. researchgate.netresearchgate.net The presence of the cyclopropyl group may cause a slight shift (bathochromic or hypsochromic) in these absorption maxima.

Table 3: Predicted UV-Visible Absorption Data

| Transition | Predicted λmax (nm) | Solvent |

| π→π | ~225 | Ethanol or Methanol |

| π→π | ~282 | Ethanol or Methanol |

Note: Values are inferred from 4-chlorophenol and may vary slightly.

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

For this compound (C₉H₉ClO), the monoisotopic mass is approximately 168.0342 Da. nih.gov A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show a molecular ion peak (M) and an M+2 peak with a relative intensity of about one-third of the M peak. whitman.eduopenstax.org

Common fragmentation pathways for phenols include the loss of a hydrogen atom, followed by the expulsion of a carbon monoxide (CO) molecule. docbrown.info Fragmentation may also involve the cleavage of the cyclopropyl group. Tandem mass spectrometry (MS/MS) experiments would be used to isolate the molecular ion and induce fragmentation, helping to confirm the structure by analyzing the resulting daughter ions.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [M]⁺ | 168 | Molecular ion containing ³⁵Cl |

| [M+2]⁺ | 170 | Molecular ion containing ³⁷Cl (approx. 33% intensity of M⁺) |

| [M-C₂H₄]⁺ | 140 | Loss of ethylene (B1197577) from the cyclopropyl group |

| [M-CO]⁺ | 140 | Loss of carbon monoxide from the phenolic ring |

| [C₇H₇O]⁺ | 107 | Common fragment from substituted phenols |

Electronic Absorption (UV-Visible) Spectroscopy

Advanced Chromatographic Methodologies

Chromatographic methods are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A typical method for this compound would utilize reverse-phase chromatography.

Method Development: A standard approach would involve a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of formic or phosphoric acid to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comasianpubs.org Detection would most commonly be performed using a UV detector set at one of the compound's absorption maxima, such as 280 nm. cabidigitallibrary.org

Validation: A developed HPLC method would be validated according to ICH guidelines to ensure its suitability for its intended purpose. asianpubs.org This involves demonstrating its specificity, linearity over a range of concentrations, accuracy (recovery), precision (repeatability and intermediate precision), and robustness (insensitivity to small changes in method parameters). The limits of detection (LOD) and quantification (LOQ) for the compound and any potential impurities would also be established.

Table 5: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a fundamental technique for the analysis of semi-volatile compounds like phenols. For the analysis of this compound, GC methods would typically involve separation on a capillary column followed by detection using a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), the latter being particularly sensitive to halogenated compounds.

Methodologies for phenol analysis, such as those outlined in EPA method 8041A, provide a framework for the determination of this compound. epa.gov These methods describe procedures for analyzing various phenolic compounds using open-tubular, capillary columns. epa.gov The analysis can be performed using either a single-column or a dual-column setup for confirmation of the analyte's identity. epa.gov While direct analysis of underivatized phenols is common with GC-FID, derivatization can also be employed. epa.gov For instance, derivatizing the phenol with agents like pentafluorobenzyl bromide (PFBBr) can enhance volatility and improve chromatographic performance, especially for subsequent analysis by GC/ECD. epa.gov

The selection of the stationary phase is critical for achieving adequate separation from other potentially interfering phenolic compounds. A mixture of phenols can be effectively separated, often in a short analysis time, by employing fast temperature programming. researchgate.net In a typical analysis, an injection of the sample extract is made into a heated injector, which vaporizes the sample. The analytes are then carried by an inert gas (e.g., helium) through a capillary column, where separation occurs based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) | epa.gov |

| Column | 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent | oiv.int |

| Injector Temperature | 260 °C (Splitless mode) | oiv.int |

| Carrier Gas | Helium | oiv.int |

| Flow Rate | 1 mL/min | oiv.int |

| Oven Program | Initial Temp: 50°C, Ramp: 10 °C/min to 300 °C, Hold: 3 minutes | oiv.int |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) for derivatized phenols | epa.gov |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer high sensitivity and selectivity, making them indispensable for trace-level analysis and complex matrix applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for analyzing polar and semi-polar compounds that may not be suitable for direct GC analysis without derivatization. ulisboa.pt The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. measurlabs.com For the analysis of this compound, a reversed-phase LC method would likely be employed.

In a relevant study, a sensitive LC-MS method was developed for a structurally related impurity, demonstrating the utility of this technique. nih.gov The analysis used a C18 column and a mobile phase consisting of a buffer and an organic solvent. nih.gov Mass spectrometric detection was performed using electrospray ionization (ESI) in negative polarity, which is well-suited for phenolic compounds. nih.gov The use of a triple quadrupole mass spectrometer allows for operation in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, providing excellent specificity and low detection limits. unl.ptnih.gov Sample preparation for aqueous samples may involve a solid-phase extraction (SPE) step to concentrate the analyte and remove matrix interferences. ulisboa.ptnih.gov

| Parameter | Typical Value/Condition (based on related compounds) | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Column | Kinetex C18 (150 × 4.6 mm, 5.0 µm) | nih.gov |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Ionization | Electrospray Ionization (ESI), Negative Mode | nih.gov |

| MS Detection | Triple Quadrupole in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode | nih.govunl.pt |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the definitive identification and quantification of volatile and semi-volatile organic compounds. oiv.int It combines the high-resolution separation of GC with the powerful identification capabilities of mass spectrometry. The analysis of this compound by GC-MS would provide both retention time and mass spectral data for unambiguous confirmation.

Methods for analyzing chlorophenols in environmental samples often utilize GC-MS. thermofisher.com For trace analysis, a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode can be used to achieve very low detection limits. thermofisher.com Sample preparation is key, especially for complex matrices. Solid-phase microextraction (SPME), particularly headspace SPME, is an effective and solventless technique for extracting phenols from samples like water or wine before GC-MS analysis. oiv.intoiv.intresearchgate.net The analyte is adsorbed onto a coated fiber, which is then thermally desorbed in the GC injector. oiv.int

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | oiv.int |

| Sample Preparation | Headspace Solid-Phase Microextraction (SPME) | oiv.int |

| Column | 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent | oiv.int |

| Injector Temperature | 250-260 °C | oiv.int |

| Carrier Gas | Helium | oiv.int |

| Oven Program | Initial Temp: 50°C, ramped to 300°C | oiv.int |

| MS Source Temperature | 250 °C | oiv.int |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS | oiv.int |

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com When applied to spectroscopic data, chemometrics can provide powerful tools for quantitative analysis, classification, and process monitoring, which are highly relevant for the analysis of substituted phenols like this compound. osti.gov Spectroscopic techniques such as Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy generate large, complex datasets (spectra) that are well-suited for chemometric analysis. mdpi.com

For phenolic compounds, chemometric models are often built to correlate spectroscopic measurements with reference values obtained from primary analytical methods like HPLC. nih.gov Partial Least Squares (PLS) regression is a common multivariate calibration technique used for this purpose. nih.gov PLS is effective at handling the large number of variables and the collinearity often present in spectroscopic data. Studies on phenolic compounds in wine and grapes have successfully used NIR and MIR spectroscopy combined with PLS to predict concentrations of total phenols, flavanols, and other related parameters. mdpi.comresearchgate.netmdpi.com For instance, FT-NIR has been shown to be a highly accurate technique for predicting phenolic content. researchgate.net

In the context of analyzing this compound, a similar approach could be developed. After acquiring spectra (e.g., NIR or MIR) from a set of samples containing varying concentrations of the compound, a PLS model could be constructed. This model could then be used for the rapid, non-destructive quantification of this compound in new samples, significantly reducing analysis time compared to chromatographic methods.

Qualitative analysis using chemometrics is also valuable. Techniques like Principal Component Analysis (PCA) can be used for exploratory data analysis to identify patterns and groupings within samples. mdpi.com For classification purposes, methods like Linear Discriminant Analysis (LDA) can be employed to categorize samples based on their spectroscopic fingerprint, for example, to determine if the phenolic profile matches a certain standard. mdpi.com

Computational Chemistry and Molecular Modeling of 4 Chloro 2 Cyclopropylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are workhorses in this field, each providing a different balance of accuracy and computational cost. DFT, in particular, is widely used for its favorable trade-off between speed and precision, making it suitable for a wide range of molecular systems.

These calculations typically involve optimizing the molecule's geometry to find its most stable, lowest-energy state. From this optimized structure, a wealth of information can be derived, including electronic structure, molecular orbital energies, and charge distributions.

The electronic structure of 4-chloro-2-cyclopropylphenol dictates its chemical behavior. Key to this is the arrangement of electrons in molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals determine the molecule's reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting areas prone to nucleophilic attack. For substituted phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom, reflecting their electron-rich nature. The LUMO, on the other hand, is generally distributed across the aromatic system.

Table 1: Predicted Frontier Orbital Properties of Phenolic Compounds

| Molecular Orbital | Typical Energy Range (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -8.0 to -9.5 | Aromatic Ring, Oxygen Atom |

| LUMO | -1.0 to -2.5 | Aromatic Ring |

| HOMO-LUMO Gap | 6.0 to 8.0 | Entire Molecule |

Note: This table represents typical values for substituted phenols and serves as an illustrative example. Actual values for this compound require specific DFT calculations.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, further clarifies reactivity. In these maps, red areas signify regions of high electron density (negative potential), which are attractive to electrophiles, while blue areas indicate electron-deficient regions (positive potential) that are susceptible to nucleophilic attack. For this compound, the area around the hydroxyl oxygen would be expected to show a strong negative potential, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Quantum chemical calculations are instrumental in predicting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. The Gauge-Including Atomic Orbital (GIAO) method, for instance, is a reliable approach for calculating NMR chemical shifts. By predicting the spectra of a proposed structure and comparing it to experimental data, chemists can confirm the identity and purity of a synthesized compound.

Similarly, vibrational frequencies from IR and Raman spectra can be calculated by analyzing the normal modes of vibration from an optimized geometry. While there can be systematic errors in these predictions (e.g., calculated frequencies are often higher than experimental ones), scaling factors can be applied to achieve excellent agreement.

Predicting UV-Visible spectra often involves more complex methods like Time-Dependent DFT (TD-DFT), which can calculate the energies of electronic transitions between orbitals. These predictions help in understanding the color of compounds and their behavior upon exposure to light.

Table 2: Computationally Predicted vs. Experimental Data Comparison

| Spectroscopic Technique | Computational Method | Information Obtained |

|---|---|---|

| NMR | GIAO (DFT) | Chemical shifts (¹H, ¹³C) |

| IR/Raman | DFT/HF | Vibrational frequencies and intensities |

| UV-Visible | TD-DFT | Electronic transition energies (λmax) |

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a single, often static, conformation, molecules are dynamic entities. This compound has rotational freedom, primarily around the single bonds connecting the cyclopropyl (B3062369) group to the phenyl ring and the hydroxyl group to the ring. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a powerful tool for conformational analysis.

These simulations can reveal the preferred spatial arrangements (conformers) of the molecule and the energy barriers between them. For this compound, a key question is the orientation of the cyclopropyl group relative to the plane of the phenol (B47542) ring. Different orientations can have different energies due to steric hindrance and electronic interactions. MD simulations can map out the potential energy surface associated with this rotation, identifying the most stable, low-energy conformations that the molecule is most likely to adopt.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. These properties can range from physical characteristics like boiling point and solubility to biological activity.

To build a QSPR model, a set of molecules with known properties is described by a series of "molecular descriptors." These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, or electronic properties. Many of these descriptors are derived from quantum chemical calculations.

For this compound, relevant descriptors could include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as surface area and volume.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges.

Once a statistically significant correlation is found, the resulting QSPR model can be used to predict the properties of new, untested compounds like this compound.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a vital tool for predicting chemical reactivity and elucidating complex reaction mechanisms. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can map out the entire energy profile of a potential reaction.

For this compound, several reactions could be computationally explored:

Electrophilic Aromatic Substitution: The phenol ring is activated towards attack by electrophiles. Calculations can predict the most likely site of substitution (ortho or para to the hydroxyl group) by comparing the energies of the intermediate carbocations.

O-H Bond Reactivity: The acidity of the phenolic proton can be calculated, and its reactions with bases can be modeled.

Nucleophilic Substitution: While less likely, the displacement of the chlorine atom could be investigated under various conditions.

By identifying the reaction pathway with the lowest activation energy, computational models can predict the major product of a reaction, saving significant time and resources in experimental design. This predictive power is a cornerstone of modern chemical research, accelerating the discovery of new synthetic routes and functional molecules.

Structure Activity Relationship Sar Studies and Derivative Chemistry

Rational Design and Synthesis of 4-Chloro-2-cyclopropylphenol Analogs

The rational design of analogs of this compound is rooted in established medicinal chemistry principles. The cyclopropyl (B3062369) group is a particularly valued moiety in drug design, known for imparting conformational rigidity, improving metabolic stability, and modulating lipophilicity. iris-biotech.deunl.pt Its presence in many biologically active compounds underscores its importance in SAR studies. unl.pt The synthesis of arylcyclopropanes, such as this compound, can be achieved through various cross-coupling reactions, allowing for the introduction of the cyclopropyl group onto an aryl scaffold. unl.pt

The design of novel analogs often begins with a lead structure, like this compound, followed by targeted modifications to enhance its biological profile. fau.de For instance, the synthesis of new derivatives might involve the reaction of substituted phenols with other chemical entities to create more complex molecules with potentially improved efficacy. nih.gov General synthetic strategies for such phenolic compounds often involve multi-step processes, starting from commercially available precursors. researchgate.netjocpr.combiomedpharmajournal.org The development of analogs is a systematic process aimed at optimizing the parent structure to achieve desired biological effects. nih.gov

Investigating the Influence of Substituent Variations on Biological Interactions

The biological activity of this compound is intricately linked to its specific substitution pattern. Altering any of its key functional groups—the cyclopropyl moiety, the chlorine atom, or the phenolic hydroxyl—can have profound effects on its interactions with biological targets.

The cyclopropyl group at the C2 position is a critical determinant of the molecule's properties. This three-membered ring is not merely a small alkyl substituent; its unique electronic and steric characteristics are significant. It can act as a conformational constraint, locking part of the molecule into a specific orientation that may be favorable for binding to a biological target. iris-biotech.de This pre-organization can lead to an entropic advantage in binding affinity.

Table 1: Comparison of Physicochemical Properties of Cyclopropyl and Isopropyl Groups This table provides a general comparison based on established chemical principles.

| Feature | Cyclopropyl | Isopropyl | Potential Impact on Biological Activity |

| Lipophilicity (clogP) | ~1.2 iris-biotech.de | ~1.5 iris-biotech.de | Affects membrane permeability and solubility. |

| Conformational Flexibility | Rigid, constrained iris-biotech.de | More flexible | Influences binding to specific receptor conformations. |

| Metabolic Stability | Generally higher iris-biotech.de | Prone to CYP450 oxidation iris-biotech.de | Affects the compound's half-life and duration of action. |

| Size/Volume | Smaller | Larger | Can impact steric fit within a binding pocket. |

Alterations of the Halogenation Pattern

The chlorine atom at the C4 position significantly influences the electronic character and lipophilicity of the aromatic ring. Halogenation is a common strategy in medicinal chemistry to enhance biological activity. mdpi.com The position and nature of the halogen can affect how the molecule interacts with its target. nih.gov

Varying the halogen at the C4 position (e.g., substituting chlorine with bromine or fluorine) or changing its location on the ring would create a series of analogs with different properties. For example, increasing the mass and radius of the halogen generally increases the compound's hydrophobicity, which can influence binding affinity. nih.gov The electronic effect of the halogen (inductive vs. resonance effects) also plays a crucial role. The introduction of multiple halogen atoms can further modulate these properties. ontosight.ai Studies on other halogenated phenols have demonstrated that the pattern of halogen substitution is a key factor in their biological activity, including their toxicity and antimicrobial effects. ontosight.aischolarsresearchlibrary.comnih.gov

The phenolic hydroxyl group is a key functional group, capable of acting as a hydrogen bond donor and acceptor. Its acidity and polarity are central to the molecule's interactions. Masking this hydroxyl group through derivatization is a common prodrug strategy. nih.govscite.ai Prodrugs are inactive compounds that are converted into the active parent drug within the body. nih.gov This approach is often used to overcome issues with poor bioavailability of phenolic drugs, which can be rapidly metabolized through conjugation of the hydroxyl group. nih.govmdpi.com

Common derivatization strategies for phenolic hydroxyl groups include the formation of esters, carbamates, carbonates, and ethers. nih.gov These modifications increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. Once absorbed, these derivatives are designed to be cleaved by enzymes, such as esterases, to release the active this compound. scite.ai The choice of the promoiety (the part of the molecule that is cleaved off) can be tailored to control the rate and location of drug release. google.com For example, specific moieties can be chosen to target particular enzymes for activation. nih.gov Rapid derivatization techniques have also been developed to facilitate the analysis of phenolic compounds in biological samples. rsc.orgacs.org

Computational Approaches in SAR: Ligand-Based and Structure-Based Design

Computational methods are invaluable tools for exploring the SAR of this compound and guiding the design of new analogs. These approaches can be broadly categorized as ligand-based and structure-based. nih.gov

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. nih.gov These methods rely on analyzing a series of molecules with known activities to build a model that predicts the activity of new, untested compounds. Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method. nih.govfrontiersin.org A 3D-QSAR study on this compound analogs would involve aligning the structures and using statistical methods to correlate variations in their 3D properties (steric and electrostatic fields) with observed biological activity. explorationpub.comnih.gov Such models can provide insights into which regions of the molecule are important for activity and suggest modifications to improve potency. nih.gov

Structure-based design is used when the 3D structure of the biological target (e.g., an enzyme or receptor) is available. fau.de Molecular docking is a key technique in this approach. explorationpub.comexplorationpub.com It involves computationally placing the ligand (e.g., this compound) into the binding site of the target protein to predict its binding conformation and affinity. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. explorationpub.com By visualizing how the molecule fits into its target, researchers can rationally design new analogs with improved complementarity and, consequently, higher potency. fau.de

Comparative Studies with Related Phenolic Compounds (e.g., Chlorothymol (B1668835) analogs, other chlorophenols)

To better understand the unique contribution of its structural features, it is useful to compare this compound with related phenolic compounds.

Chlorothymol (4-Chloro-2-isopropyl-5-methylphenol) is a well-known antiseptic that shares the 4-chloro-phenol core but differs in its alkyl substituents. The primary difference is the cyclopropyl group in this compound versus the isopropyl group in chlorothymol. As discussed, this change from a rigid cyclopropyl to a more flexible isopropyl group can affect binding and metabolic stability. iris-biotech.de Additionally, chlorothymol has a methyl group at the C5 position, which adds to its steric bulk and lipophilicity. Comparative studies of these two compounds against the same biological targets would highlight the specific role of the cyclopropyl moiety in conferring activity. Chlorothymol has demonstrated antimicrobial and adjuvant activity, providing a benchmark for evaluating new analogs. jmb.or.kr

Other Chlorophenols represent a broader class of compounds for comparison. The toxicity and biological activity of chlorophenols are highly dependent on the number and position of the chlorine atoms. nih.govresearchgate.net For example, simple monochlorophenols (like 2-chlorophenol (B165306) or 3-chlorophenol) or dichlorophenols would provide a baseline to assess the combined contribution of the C4-chloro and C2-cyclopropyl substitutions in this compound. Studies on various chlorophenyl derivatives have shown a clear structure-activity relationship, often linking the substitution pattern to antifungal or other biological activities. nih.gov Comparing this compound to these simpler analogs helps to deconstruct the SAR and attribute specific effects to each component of its structure.

Table 2: Structural Comparison of Phenolic Compounds

| Compound | Substituent at C2 | Substituent at C4 | Substituent at C5 | Key Structural Feature |

| This compound | Cyclopropyl | Chloro | - | Rigid cyclopropyl group. nih.gov |

| Chlorothymol | Isopropyl | Chloro | Methyl | Isopropyl group and additional methyl group. jmb.or.kr |

| 2-Chlorophenol | - | - | - | Single chlorine at C2. |

| 4-Chlorophenol (B41353) | - | Chloro | - | Single chlorine at C4. |

Biochemical Interactions and Mechanistic Studies

In Vitro Assays for Target Identification and Validation

The identification of specific biological targets is a foundational step in understanding the activity of a compound. For 4-Chloro-2-cyclopropylphenol and related molecules, a variety of in vitro assays are employed to discover and confirm their molecular partners. These methods are crucial for moving from a compound with an observed effect to understanding which proteins or pathways it modulates.

Commonly used techniques for target identification include affinity-based methods and expression cloning. nih.gov Functional genomic approaches, such as RNA interference (RNAi) screens, are powerful tools for identifying genes whose suppression affects cellular processes like proliferation and viability, thereby revealing potential drug targets. nih.gov Once candidate targets are identified, validation is essential. This often involves individual testing of the candidate genes or proteins in controlled in vitro assays, such as competitive proliferation assays, alongside known positive and negative controls. nih.gov

For discovering off-target interactions, which are crucial for a complete profile of a compound's activity, in vitro screening assays are standard. nih.gov These can include biochemical assays against panels of G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters. nih.gov More advanced techniques like chemical proteomics offer an unbiased approach to identify a broad range of protein interactions under conditions that closely mimic the physiological state. mdpi.com Methods such as Drug Affinity Responsive Target Stability (DARTS) and Surface Plasmon Resonance (SPR) can identify protein binding partners without requiring modification of the compound. medchemexpress.com

While specific high-throughput screening data for this compound is not detailed in the provided results, its structural analogs have been evaluated in assays targeting specific proteins. For instance, thymol (B1683141) derivatives, a class to which this compound belongs, have been assessed for antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr Similarly, various compounds are routinely tested for their effects on ion channels like the Transient Receptor Potential Ankyrin 1 (TRPA1), a known pain receptor. nih.govnih.govrcsb.org

Enzyme Kinetic and Inhibition Studies

Enzyme kinetics studies are fundamental to characterizing the interaction between a compound and its target enzyme, providing insights into the catalytic mechanism and how an inhibitor might function. whiterose.ac.uk These studies measure reaction rates under varying conditions to determine key parameters like the Michaelis constant (Km) and maximum velocity (Vmax). sigmaaldrich.com The Km value is the substrate concentration at which the reaction rate is half of Vmax and serves as an inverse measure of the substrate's affinity for the enzyme. sigmaaldrich.com

Inhibition studies further classify the nature of the interaction. Reversible inhibitors, which can be competitive, uncompetitive, or mixed, bind non-covalently to the enzyme, the enzyme-substrate complex, or both. whiterose.ac.uk The inhibitor constant (Ki) is a critical value derived from these studies; it represents the inhibitor concentration required to produce 50% inhibition and is a true measure of the inhibitor's potency. sigmaaldrich.comnih.gov The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is experimentally determined and can be used to calculate Ki using the Cheng-Prusoff equation, which also accounts for substrate concentration. sigmaaldrich.com

For example, studies on Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids, utilize kinetic analyses to characterize inhibitors. nih.govnih.govclinicaltrials.govoncotarget.com The inhibition of FAAH by compounds like PF-04457845 and URB597 has been shown to increase levels of the endocannabinoid anandamide (B1667382), demonstrating the direct enzymatic consequence of the inhibition. nih.govclinicaltrials.gov Similarly, the characterization of TRPA1 antagonists involves determining their IC50 values to quantify their potency against the channel. For instance, the selective TRPA1 antagonist A 967079 was found to have IC50 values of 67 nM and 289 nM at human and rat TRPA1 receptors, respectively.

Investigation of Molecular Mechanisms of Action

Understanding a compound's molecular mechanism of action involves elucidating the specific biochemical pathways and molecular interactions through which it exerts its effects. This goes beyond simple binding and inhibition to explore the downstream consequences.

For this compound, a key identified mechanism is its role as an antagonist of the TRPA1 ion channel. nih.gov TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a crucial mediator of pain perception. nih.govnih.gov It can be activated by a variety of exogenous and endogenous irritants, including compounds like 4-hydroxy-2-nonenal (4-HNE) and hydrogen peroxide (H₂O₂), which are produced during oxidative stress. nih.gov Antagonists of TRPA1, such as HC-030031 and A 967079, have been shown to block the activation of this channel, thereby mitigating pain responses in preclinical models. nih.gov

Another significant area of investigation for related compounds involves the inhibition of Fatty Acid Amide Hydrolase (FAAH). nih.govoncotarget.com FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA). oncotarget.com By inhibiting FAAH, compounds can increase the endogenous levels of AEA, thereby enhancing its signaling. nih.govnih.gov This enhanced signaling has been linked to various effects, including potential antidepressant-like responses, by modulating synaptic plasticity, such as long-term depression (LTD) at glutamatergic synapses in the hippocampus. nih.gov Furthermore, FAAH inhibition has been shown to enhance the anti-proliferative effects of AEA in non-small cell lung cancer cell lines by downregulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway. oncotarget.com

The mechanism of thymol derivatives, such as chlorothymol (B1668835), against bacteria like MRSA involves multiple actions, including the disruption of the cell membrane, reduction of biofilm formation, and inhibition of staphyloxanthin production, a virulence factor. jmb.or.kr

Cellular Permeability and Intracellular Fate Studies (in vitro, non-clinical)

A compound's ability to cross the cell membrane and its subsequent fate within the cell are critical determinants of its biological activity. While specific data on the cellular permeability of this compound is not available in the search results, studies on related compounds and general methodologies provide a framework for how this is assessed.

Cellular permeability is often evaluated in vitro using cell-based models. For instance, indolecarboxamide derivatives developed as antitubercular agents were assessed for their ability to penetrate human macrophages to exert their action. researchgate.net However, these studies also revealed potential liabilities, such as low permeability and high plasma protein binding, which can affect a compound's efficacy. researchgate.net

The intracellular fate of a compound involves its distribution, potential accumulation in specific organelles, and metabolic transformation. For compounds targeting intracellular enzymes like FAAH, reaching the cytosolic face of the endoplasmic reticulum where the enzyme is located is essential for activity. nih.govoncotarget.com The study of FAAH inhibitors in primates showed that the inhibitor URB597 successfully crossed into the brain to block FAAH activity. nih.gov

Bioactivation Pathways and Metabolite Profiling (in vitro/preclinical)

Metabolism can significantly alter the activity of a compound, sometimes converting it into a more active form (bioactivation) or into inactive metabolites for excretion. In vitro systems are essential for identifying these pathways and profiling the resulting metabolites.

Studies on analogous aminochlorophenols provide insight into potential bioactivation pathways. For example, the nephrotoxicity of 4-amino-2-chlorophenol (B1200274) (4-A2CP) was investigated using isolated renal cortical cells. nih.gov These studies suggested that bioactivation does not primarily involve cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes. nih.gov Instead, the oxidation of 4-A2CP by the cyclooxygenase component of prostaglandin (B15479496) H synthase and peroxidase-mediated metabolism appear to be important bioactivation pathways that contribute to the formation of toxic species. nih.gov The involvement of free radicals in the cytotoxicity of 4-A2CP was also supported by these studies. nih.gov

Metabolite profiling for compounds like β-chloroprene, another chlorinated molecule, has been conducted using in vitro systems to understand its metabolic fate. nih.gov The initial oxidation of β-chloroprene by cytochrome P450 enzymes produces reactive epoxide intermediates. nih.gov These reactive metabolites can then interact with cellular components, such as glutathione (B108866) (GSH), leading to its depletion. nih.gov Such in vitro studies are crucial for building physiologically based pharmacokinetic (PBPK) models that can predict how a compound and its metabolites will behave in a whole organism. nih.gov

Applications in Advanced Organic Synthesis and Chemical Materials

4-Chloro-2-cyclopropylphenol as a Key Intermediate in Multi-Step Synthesis

This compound is a valuable intermediate in multi-step organic synthesis, a process where a target molecule is created through a series of chemical reactions. vapourtec.com Its utility stems from its unique molecular structure, which features a phenol (B47542) ring substituted with both a chlorine atom and a cyclopropyl (B3062369) group. nih.gov This combination of functional groups provides multiple reactive sites that chemists can strategically modify to build more complex molecules. savemyexams.com

The cyclopropyl group, with its inherent ring strain, exhibits unique electronic and steric properties. unl.pt It can influence the reactivity of the aromatic ring and act as an electron-donating group, which can affect the outcome of subsequent reactions. unl.pt The chlorine atom and the hydroxyl group of the phenol are also key reactive sites. The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, while the chlorine atom can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

This compound serves as a recognized building block in the creation of agrochemicals, such as pesticides. google.com The synthesis of these complex, biologically active molecules often begins with a foundational structure like this compound, which is then sequentially elaborated. vapourtec.comd-nb.info For instance, the phenolic hydroxyl group might be altered first, followed by reactions at other positions on the aromatic ring to construct the final agrochemical product.

In the pharmaceutical sector, this compound also serves as a precursor for synthesizing potential drug candidates. cymitquimica.combldpharm.com The inclusion of a cyclopropyl moiety is often a desirable feature in medicinal chemistry, as it can enhance a molecule's metabolic stability and binding affinity to biological targets. unl.pt

A summary of key transformations involving this compound as an intermediate is presented below:

| Reaction Type | Common Reagents | Resulting Product Class | Primary Field of Application |

| Etherification | Alkyl halides, Base | Cyclopropyl-aryl ethers | Agrochemicals, Pharmaceuticals |

| Esterification | Acyl chlorides, Acid anhydrides | Cyclopropyl-aryl esters | Agrochemicals, Material Science |

| Cross-Coupling | Boronic acids, Organometallic reagents | Substituted biaryl compounds | Pharmaceuticals, Functional Materials |

| Electrophilic Substitution | Nitrating agents, Halogenating agents | Further substituted phenols | Chemical Synthesis |

Utilization in Functional Material Development

The distinct structural and electronic properties of this compound make it a person of interest for the development of novel functional materials. bldpharm.com The interaction between the electron-withdrawing chlorine atom and the electron-donating cyclopropyl group across the phenol ring can be harnessed to engineer specific properties in advanced materials. unl.pt

In polymer science, this compound can be incorporated as a monomer or a modifying agent to create specialty polymers with desired characteristics. bldpharm.com For example, it could be used in the synthesis of poly(arylene ether)s or certain polyesters. The rigid cyclopropyl group can contribute to enhanced thermal stability and a higher glass transition temperature in the resulting polymer, while the chlorine atom offers a reactive handle for post-polymerization modifications. This allows for further tuning of the material's properties by introducing additional functional groups.

The phenolic nature of the molecule also allows for its use as a component in the formulation of resins and composites. By reacting with agents like formaldehyde, it can form cross-linked thermosetting resins that exhibit significant thermal resistance and mechanical durability. The cyclopropyl unit can help create a more rigid and densely cross-linked polymer network, leading to materials with superior performance.

| Material Class | Function of this compound | Potential Enhanced Properties |

| Specialty Polymers | Monomer or Additive | Thermal stability, Modifiable properties |

| Thermosetting Resins | Precursor/Component | High thermal resistance, Mechanical strength |

| Organic Electronics | Building Block | Tunable electronic and optical properties |

Role as a Ligand or Catalyst Component in Organic Reactions

In the realm of coordination chemistry and catalysis, this compound and its derivatives can play a significant role. uwo.ca Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst to accelerate chemical reactions. rsc.org The phenolic oxygen of this compound can coordinate to a metal center, and the electronic environment of the phenol ring, modulated by the chloro and cyclopropyl groups, can influence the properties and reactivity of the resulting metal complex. unl.ptuwo.ca

Derivatives of this compound are particularly useful as ligands for transition-metal-catalyzed reactions. By chemically modifying the hydroxyl group to introduce coordinating moieties like phosphines or N-heterocyclic carbenes (NHCs), highly effective ligands can be synthesized. beilstein-journals.org These tailored ligands can then be used in a variety of important organic reactions, such as cross-coupling reactions, which are fundamental for building complex organic molecules. rsc.org The electronic nature of the ligand is a critical factor that can control the efficiency and selectivity of the catalytic process. uwo.carsc.org

Furthermore, the phenol itself can sometimes participate directly in catalytic cycles. For instance, it can act as a co-catalyst by facilitating proton transfer steps in certain acid or base-catalyzed reactions. The acidity of the phenolic proton is fine-tuned by the electronic effects of the ring substituents, making it a potentially useful component in controlling reaction pathways.

| Catalytic Role | Description | Examples of Application |

| Ligand Precursor | Chemically modified to create sophisticated ligands (e.g., phosphine (B1218219) or NHC-based). | Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). |

| Co-catalyst | Can act as a proton shuttle in reactions requiring proton transfer. | Acid or base-catalyzed organic transformations. |

| Direct Ligand | The phenolic oxygen can bind directly to a metal center to form a catalytically active complex. | Oxidation or reduction reactions. |

Environmental Chemistry and Degradation Pathways

Photodegradation Kinetics and Mechanisms

Photodegradation, or the breakdown of compounds by light, is a significant process for the removal of phenolic compounds from aquatic environments. The kinetics of photodegradation for chlorophenols often follow pseudo-first-order kinetics. nih.gov This process is influenced by factors such as light intensity, pH, and the presence of photosensitizing agents like titanium dioxide (TiO2). nih.govuctm.edu

The mechanism of photodegradation typically involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) ions (•O₂⁻), which attack the aromatic ring. uctm.edumdpi.com For chlorophenols, this can lead to a series of reactions including hydroxylation, dechlorination, and eventual ring cleavage. For instance, in the photocatalytic degradation of 4-chlorophenol (B41353) (4-CP), intermediates such as hydroquinone, phenol (B47542), and 4-chlorocatechol (B124253) have been identified. nih.gov The degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) can also yield 4-CP as an intermediate. nih.gov The process generally proceeds through the homolytic cleavage of the carbon-chlorine (C-Cl) bond or the carbon-oxygen (C-O) bond, followed by a cascade of free radical reactions. uc.pt

The rate of photodegradation can be described by the Langmuir-Hinshelwood (L-H) model, which is often used for heterogeneous catalytic reactions. nih.gov This model considers the adsorption of the pollutant onto the photocatalyst surface as a key step. nih.gov

Table 1: Kinetic Models for Photodegradation of Related Chlorophenols

| Compound | Kinetic Model | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| 4-chlorophenol (4-CP) | Pseudo-first-order | Varies | TiO₂ photocatalyst, solar light | nih.gov |

| 2,4-dichlorophenol (2,4-DCP) | Pseudo-first-order | Varies | TiO₂ photocatalyst, solar light | nih.gov |

| 2-chlorophenol (B165306) | Langmuir-Hinshelwood | - | TiO₂ photocatalyst | nih.gov |

Note: The table presents data for structurally similar compounds to infer the potential behavior of 4-Chloro-2-cyclopropylphenol. The specific rates are highly dependent on experimental conditions.

Biotransformation in Environmental Matrices (e.g., microbial degradation)

Microbial degradation is a critical pathway for the breakdown of chlorophenols in soil and water. Various bacterial strains have been identified that can utilize chlorophenols as a sole source of carbon and energy. nih.govresearchgate.net Genera such as Alcaligenes, Burkholderia, Rhodococcus, and Pseudomonas are known to degrade these compounds. nih.govcabidigitallibrary.org

The degradation pathway for chloromethylphenols, which are structurally similar to this compound, has been studied. For example, the degradation of 4-chloro-2-methylphenol (B52076) by a Gram-negative strain, S-1, begins with its conversion to 5-chloro-3-methylcatechol. nih.gov This intermediate then undergoes ortho-cleavage to form 4-chloro-2-methyl-cis-cis-muconate, which is further metabolized. nih.govresearchgate.net The initial step in the bacterial degradation of many chlorophenols involves a monooxygenase enzyme that hydroxylates the aromatic ring, followed by ring cleavage by dioxygenases. nih.gov

The efficiency of biotransformation can be enhanced by the presence of additional carbon sources in a process known as co-metabolism. nih.gov For instance, the biotransformation of 4-chloro-2-nitrophenol (B165678) by Pseudomonas sp. JHN was observed in the presence of an additional carbon source. nih.gov The rate of degradation is influenced by environmental factors such as pH, temperature, and the presence of nutrients and other pollutants.

Adsorption and Sorption Behavior in Soil and Water Systems

The mobility and bioavailability of this compound in the environment are heavily influenced by its adsorption and sorption to soil particles, sediments, and dissolved organic matter. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this partitioning. For the related compound 4-chloro-2-methylphenol, Koc values have been reported to range from 124 to 645, suggesting moderate mobility in soil. nih.gov A calculated Koc value of 400 l/kg has also been used in risk assessments, indicating potential for medium adsorption in soil and partitioning to sediments. oecd.org

The adsorption of chlorophenols is influenced by several factors, including the properties of the sorbent (e.g., organic carbon content, surface area, pH) and the chemical properties of the compound itself (e.g., pKa). oecd.orgnih.gov For phenolic compounds, pH is a critical factor as it determines the degree of ionization. oecd.org The adsorption of 4-chlorophenol onto black carbon, for example, shows different mechanisms depending on the pH, with electrostatic attraction playing a significant role at higher pH values where the compound is in its anionic form. nih.gov Adsorption kinetics for similar compounds often follow a pseudo-second-order model, indicating that chemisorption may be a rate-limiting step. pjoes.com

Table 2: Soil Adsorption Coefficients for Related Compounds

| Compound | Koc Value (L/kg) | Mobility Classification | Soil/Sorbent Type | Reference |

|---|---|---|---|---|

| 4-chloro-2-methylphenol | 124 - 645 | Moderate | Not specified | nih.gov |

| 4-chloro-2-methylphenol | ~400 (estimated) | Medium | Not specified | oecd.org |

| 4-chlorophenol | Varies | - | Black carbon (soot and char) | nih.gov |

Note: This table provides data for structurally related compounds to estimate the potential behavior of this compound.

Environmental Monitoring Methodologies for Related Compounds

Accurate and sensitive analytical methods are essential for monitoring the presence of chlorophenols and their degradation products in environmental matrices such as water, soil, and air. epa.govnih.gov The most common techniques involve chromatographic separation coupled with sensitive detection.

Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques. nih.gov For detection, mass spectrometry (MS) is widely used due to its high selectivity and sensitivity, allowing for the identification and quantification of compounds at trace levels. nih.govamecj.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. nih.gov High-resolution mass spectrometry (HRMS) offers even greater specificity and lower detection limits. nih.goveuropa.eu

Prior to instrumental analysis, a sample preparation step is usually required to extract and concentrate the analytes from the environmental matrix and remove interfering substances. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). nih.gov The development of novel materials as sorbents for SPE and SPME continues to improve the efficiency and selectivity of these methods. nih.gov Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), have also been developed as rapid and cost-effective screening tools for detecting chlorophenols in water samples. rsc.org

Table 3: Analytical Methods for the Detection of Related Chlorophenols

| Analytical Technique | Sample Matrix | Detection Limit | Application | Reference |

|---|---|---|---|---|

| GC-ECD | Wastewater | 0.025 - 0.2 mg/L | Monitoring degradation intermediates | tandfonline.com |

| LC-MS/MS | Water | Varies (low pg/L achievable) | Routine WFD compliance monitoring | europa.eu |

| GC-MS | Vegetables | - | Pesticide residue analysis | amecj.com |

Note: The table highlights methods used for chlorophenols in general, which would be applicable to this compound.

Future Research Directions and Patent Landscape Analysis

Emerging Synthetic Methodologies for the 4-Chloro-2-cyclopropylphenol Core

The development of efficient and scalable synthetic routes to the this compound core is a key area of active research. Traditional methods often involve multi-step processes that can be time-consuming and may not be suitable for large-scale production. google.com Researchers are therefore exploring novel methodologies to streamline the synthesis, improve yields, and reduce environmental impact.

One emerging approach involves the use of innovative catalytic systems. For instance, processes for preparing substituted phenols through the dehydrogenation of cyclic alcohols or ketones in the gas phase over supported noble metal catalysts, such as palladium or platinum on an aluminum spinel carrier, have been developed. google.com This method offers the potential for high yields and selectivity. google.com

Another area of exploration is the development of one-pot syntheses. A method for preparing 4-chloro-2-cyclopropylcarbonylaniline, an intermediate that could potentially be converted to this compound, involves the condensation of 4-chloroaniline (B138754) with 4-chlorobutyronitrile (B21389) followed by ring closure. google.com While this specific patent focuses on the aniline (B41778) derivative, the underlying strategy of combining multiple reaction steps into a single operation is a significant trend in modern organic synthesis.

Furthermore, the direct functionalization of phenol (B47542) or substituted phenols remains a topic of interest. core.ac.uk Methodologies that allow for the selective introduction of a cyclopropyl (B3062369) group onto a chlorinated phenol backbone would represent a significant advancement. Research into the synthesis of related structures, such as 2-cyclopropyl phenol derivatives, provides insights into potential synthetic strategies that could be adapted for this compound. google.com

The table below summarizes some of the synthetic approaches and key features being investigated:

| Methodology | Key Features | Potential Advantages |

| Catalytic Dehydrogenation | Gas-phase reaction over supported noble metal catalysts. google.com | High yields and selectivity. google.com |

| One-Pot Synthesis | Condensation and subsequent ring closure in a single process. google.com | Improved efficiency and reduced waste. |

| Direct Functionalization | Selective introduction of functional groups onto the phenol ring. core.ac.uk | More direct and potentially shorter synthetic routes. |

Identification of Novel Biological Targets and Phenotypes (preclinical)

While the primary applications of this compound and its derivatives have been in the agricultural and industrial sectors, preclinical research is beginning to uncover potential pharmacological activities. The structural motif of a substituted phenol is present in many biologically active compounds, suggesting that this compound could interact with various biological targets. justia.comontosight.ai

A significant area of investigation is its potential as an antimicrobial agent. For example, a related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr This finding suggests that this compound and its analogs could be explored for their antibacterial properties. Another related compound, 4-chloroguaiacol (4-chloro-2-methoxyphenol), also exhibits antimicrobial activity against S. aureus and E. coli. medchemexpress.com

The cyclopropyl group itself can be a valuable feature in medicinal chemistry, often introduced to enhance potency or modulate the metabolic profile of a drug candidate. unl.pt The unique electronic and conformational properties of the cyclopropyl ring can lead to favorable interactions with biological targets. unl.pt

Furthermore, derivatives of this compound are being investigated for their role as inhibitors of specific enzymes. For instance, certain phenoxymethyl (B101242) derivatives are being explored for their therapeutic potential. google.com The core structure is also found in compounds being studied as potential inhibitors for challenging targets like KRAS G12D. google.com

The table below outlines some of the potential biological targets and associated phenotypes being explored in preclinical studies:

| Potential Biological Target/Phenotype | Rationale/Supporting Evidence | Therapeutic Area |

| Bacterial Enzymes/Cellular Processes | Antimicrobial activity of related chlorinated phenols. jmb.or.krmedchemexpress.com | Infectious Diseases |

| KRAS G12D | The core structure is part of molecules designed as inhibitors. google.com | Oncology |

| Anoctamin 1 (ANO1) | Structural similarities to known ANO1 inhibitors. nih.gov | Oncology, Other ANO1-related diseases |

| Spleen Tyrosine Kinase (Syk) | Derivatives of 2-cyclopropylphenol (B47241) have been synthesized as Syk inhibitors. google.com | Inflammatory Diseases, Oncology |

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is accelerating the discovery and development of new applications for this compound. Advanced computational techniques are being employed to predict the compound's properties, understand its reactivity, and guide the design of new derivatives with desired characteristics.

Density Functional Theory (DFT) calculations are used to determine the optimized molecular structure and vibrational frequencies of related chlorinated phenolic compounds. researchgate.net These computational studies provide valuable insights into the molecule's electronic structure and can help in interpreting experimental data from techniques like FT-IR and FT-Raman spectroscopy. researchgate.net

Computational methods are also crucial in studying reaction mechanisms, such as intramolecular carbolithiation, which can be used to synthesize complex cyclic structures. researchgate.net Understanding the solvent and substituent effects through computation can help optimize reaction conditions and improve yields. researchgate.net

On the experimental front, advanced analytical techniques are essential for the characterization and quantification of this compound and its derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS) is a powerful tool for the trace-level determination of impurities in drug substances, a critical aspect of pharmaceutical development. nih.gov

The integration of these techniques allows for a more rational and efficient approach to research. For example, computational screening can identify promising derivatives of this compound, which can then be synthesized and tested experimentally. This iterative cycle of prediction and validation is a hallmark of modern chemical research.

Strategic Analysis of Patent Filings and Trends (for this compound and its derivatives)

The patent landscape for this compound and its derivatives reflects the growing interest in this chemical scaffold for various applications. An analysis of patent filings reveals key trends in research and development, highlighting areas of commercial interest.

A significant number of patents focus on the synthesis of substituted phenols and their use as intermediates in the production of more complex molecules. google.comgoogle.com.na For example, patents describe processes for preparing substituted phenols with high yield and selectivity, indicating a demand for efficient manufacturing processes. google.com

In the pharmaceutical sector, patents have been filed for derivatives of this compound with potential therapeutic applications. These include compounds designed as inhibitors of specific enzymes or as agents for treating various diseases. google.comgoogle.com For instance, a patent application discloses heterocyclic compounds containing the this compound moiety as potential KRAS G12D inhibitors. google.com